3H-2-Benzopyran-3-one
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Overview
Description
It is a derivative of benzopyran and is characterized by a fused benzene and pyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-2-Benzopyran-3-one can be achieved through several methods. One common approach involves the generation of methoxy-substituted 3H-2-benzopyran-3-ones from o-acylphenylacetic acid derivatives in acetic anhydride at 140°C . Alternative reagents such as 1,3-dicyclohexylcarbodiimide (DCC) with 2-hydroxypyridine, disuccinimidyl carbonate (DSC), and 2-ethoxy-N-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ) have been used to improve the efficiency of this synthesis .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave irradiation has been employed to facilitate the synthesis of benzopyran derivatives, offering advantages such as reduced reaction time, higher yields, and environmentally benign conditions .
Chemical Reactions Analysis
Types of Reactions: 3H-2-Benzopyran-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Substitution reactions, particularly with halogens, can produce halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminium hydride are used.
Substitution: Halogenation reactions often involve reagents like bromine or chlorine.
Major Products: The major products formed from these reactions include various substituted benzopyran derivatives, which can be further utilized in different applications .
Scientific Research Applications
3H-2-Benzopyran-3-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3H-2-Benzopyran-3-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Coumarin: Another benzopyran derivative with similar chemical properties but different biological activities.
Chromone: A structurally related compound with distinct applications in medicinal chemistry.
Flavone: Shares the benzopyran core but has additional functional groups that confer unique properties.
Uniqueness: 3H-2-Benzopyran-3-one is unique due to its versatile chemical reactivity and wide range of applications. Its ability to undergo various chemical transformations and its potential in medicinal chemistry make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
23783-57-5 |
---|---|
Molecular Formula |
C9H6O2 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
isochromen-3-one |
InChI |
InChI=1S/C9H6O2/c10-9-5-7-3-1-2-4-8(7)6-11-9/h1-6H |
InChI Key |
MKHHKAFWMAYADE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=O)OC=C2C=C1 |
Origin of Product |
United States |
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